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Compound of Interest

Compound Name: 5-Chloroquinolin-4-ol

Cat. No.: B3176647 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-
Chloroquinolin-4-ol (CAS: 23443-05-2). Designed for researchers and professionals in drug

development and chemical synthesis, this document synthesizes experimental data with expert

theoretical predictions to offer a robust characterization of the molecule. We will explore its

mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, grounded

in the fundamental principles of chemical structure and reactivity.

Foundational Insights: The Keto-Enol Tautomerism
A critical aspect of 5-Chloroquinolin-4-ol's chemistry is its existence in a state of tautomeric

equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. In both solid and solution phases, the

equilibrium strongly favors the quinolinone tautomer due to the stability conferred by the amide

functional group within the aromatic system. This structural preference is the cornerstone of

interpreting the spectroscopic data that follows. All subsequent analyses are based on this

dominant and more stable quinolinone structure.

Mass Spectrometry (MS): Experimental Verification
High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of a compound's

elemental composition. Recent environmental analysis has successfully identified 5-
Chloroquinolin-4-ol in water samples, providing valuable experimental data.[1]

Experimental Protocol: LC-HRMS
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A standard protocol for analyzing a sample of 5-Chloroquinolin-4-ol would involve the

following steps:

Sample Preparation: Dissolve a ~1 mg/mL stock solution in a suitable solvent such as

methanol or acetonitrile. Further dilute to a final concentration of ~1 µg/mL in the initial

mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.7 µm particles).

Ionization: Utilize an electrospray ionization (ESI) source operating in positive ion mode. This

is optimal for protonating the basic nitrogen atom of the quinolinone ring.

Mass Analysis: Acquire data on a high-resolution mass spectrometer, such as an Orbitrap or

Q-TOF, over a mass range of m/z 50-500.

MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most

intense ions, providing structural information.

Data Interpretation
The analysis confirms the presence of the protonated molecule, [M+H]⁺.[1] A key validation

marker is the presence of the A+2 isotopic peak, resulting from the natural abundance of the

³⁷Cl isotope (approximately 32.5%) relative to the ³⁵Cl isotope. The intensity of the [M+H+2]⁺

peak should be roughly one-third that of the [M+H]⁺ peak, providing a characteristic signature

for a monochlorinated compound.

Table 1: High-Resolution Mass Spectrometry Data for 5-Chloro-1H-quinolin-4-one

Ion
Calculated m/z
(C₉H₇³⁵ClNO⁺)

Observed m/z

[M+H]⁺ 180.0211 180.0208[1]

[M+H+2]⁺ 182.0182 ~182.02
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Note: The observed m/z is from a real-world sample analysis, which confirms the compound's

identity at Level 1 confidence according to metabolomics standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
While a publicly accessible, peer-reviewed experimental NMR spectrum for 5-Chloroquinolin-
4-ol is not readily available, a highly accurate prediction can be made based on established

chemical shift principles and data from analogous quinolinone systems. The following

predictions are for the dominant 5-chloro-1H-quinolin-4-one tautomer, assuming DMSO-d₆ as

the solvent, which is ideal for compounds with exchangeable protons.

¹H NMR (Proton NMR) Predictions
The proton spectrum is expected to show five distinct signals in the aromatic and amide

regions.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Proton
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H2 ~6.2 - 6.4 Doublet (d)
J(H2-H3) ≈ 7.5

Hz

Shielded by the

adjacent N-H

and located on a

C=C bond

adjacent to a

carbonyl.

H3 ~7.9 - 8.1 Doublet (d)
J(H3-H2) ≈ 7.5

Hz

Deshielded by

the strong

anisotropic effect

of the adjacent

C=O group.

H6 ~7.7 - 7.8 Doublet (d)
J(H6-H7) ≈ 8.0

Hz

Ortho to the

electron-

withdrawing

chlorine atom,

leading to

deshielding.

H7 ~7.3 - 7.4 Triplet (t)
J(H7-H6) ≈ J(H7-

H8) ≈ 8.0 Hz

Exhibits coupling

to both H6 and

H8, appearing as

a pseudo-triplet.

H8 ~7.6 - 7.7 Doublet (d)
J(H8-H7) ≈ 8.0

Hz

Standard

aromatic proton

in the benzo

portion of the

ring system.

NH ~11.5 - 12.5 Broad Singlet (br

s)

- Characteristic

chemical shift for

an amide proton;

broad due to

quadrupole
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effects and

exchange.

¹³C NMR (Carbon NMR) Predictions
The carbon spectrum should display nine distinct signals corresponding to each carbon atom in

the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Rationale

C2 ~110 - 115
Shielded carbon adjacent to

the nitrogen atom.

C3 ~138 - 142
Deshielded by the adjacent

carbonyl group.

C4 ~175 - 180

Highly deshielded carbonyl

carbon, a key indicator of the

quinolinone form.

C4a ~140 - 143

Bridgehead carbon adjacent to

nitrogen and part of the

aromatic system.

C5 ~125 - 128

Carbon directly attached to

chlorine; its shift is influenced

by the heavy atom effect.

C6 ~126 - 129 Aromatic CH carbon.

C7 ~123 - 126 Aromatic CH carbon.

C8 ~132 - 135

Aromatic CH carbon

deshielded by proximity to the

ring fusion.

C8a ~118 - 122
Bridgehead carbon adjacent to

the chlorinated ring.
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Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
The IR spectrum provides a functional group fingerprint of the molecule. The predicted

spectrum for 5-chloro-1H-quinolin-4-one is dominated by vibrations characteristic of the amide

and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).

Apply pressure using the anvil to ensure good contact.

Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Perform a background scan of the empty crystal prior to the sample measurement.

Table 4: Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Significance

3300 - 3100 N-H Stretch Medium, Broad

Confirms the

presence of the N-H

bond, a definitive

feature of the

quinolinone tautomer.

3100 - 3000 Aromatic C-H Stretch Medium

Characteristic of sp²

C-H bonds in the

aromatic rings.

~1670 C=O Stretch (Amide I) Strong

The most intense and

diagnostic peak,

confirming the

carbonyl group. Its

position indicates

conjugation.

1610 - 1450
C=C & C=N Ring

Stretches
Strong-Medium

A series of sharp

peaks corresponding

to the vibrations of the

bicyclic aromatic

system.

800 - 600 C-Cl Stretch Medium-Strong

Found in the

fingerprint region,

confirming the

presence of the

chlorine substituent.

Integrated Analytical Workflow
The comprehensive characterization of a molecule like 5-Chloroquinolin-4-ol relies on a

structured, multi-technique workflow. This ensures that the identity, purity, and structure are

validated at each stage, forming a self-validating system.
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Caption: Integrated workflow for the synthesis and spectroscopic characterization of 5-
Chloroquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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